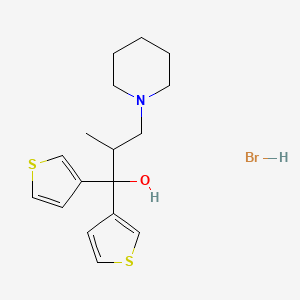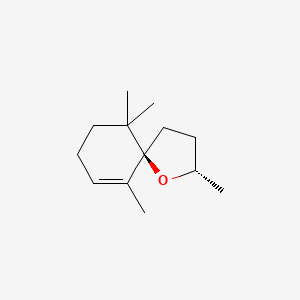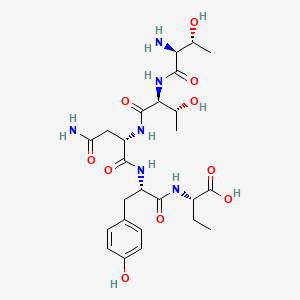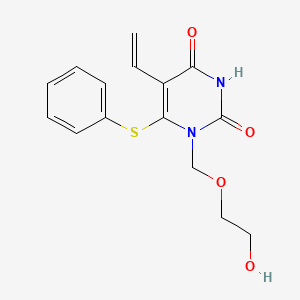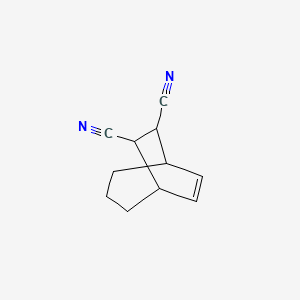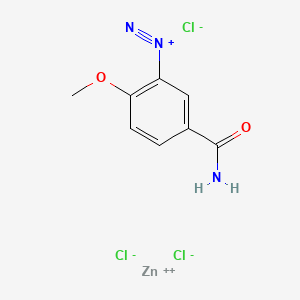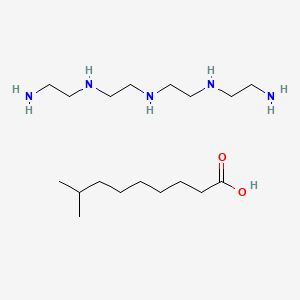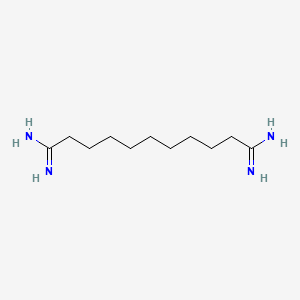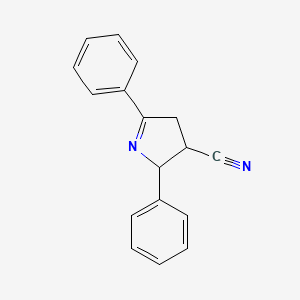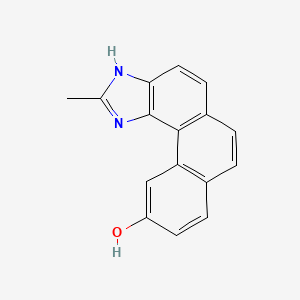
2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a phenanthrene ring fused with an imidazole ring, and a hydroxyl group at the 10th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol typically involves the cyclization of amido-nitriles. One of the reported methods includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenanthrene and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, ketones, aldehydes, and reduced derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
作用机制
The mechanism of action of 2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and imidazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3H-Phenanthro-(3,4-d)imidazol-10-ol, 2-ethyl-: A similar compound with an ethyl group instead of a methyl group.
Other substituted imidazoles: Various imidazole derivatives with different substituents on the phenanthrene and imidazole rings.
Uniqueness
2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 10th position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
98033-26-2 |
|---|---|
分子式 |
C16H12N2O |
分子量 |
248.28 g/mol |
IUPAC 名称 |
2-methyl-3H-naphtho[1,2-e]benzimidazol-10-ol |
InChI |
InChI=1S/C16H12N2O/c1-9-17-14-7-5-11-3-2-10-4-6-12(19)8-13(10)15(11)16(14)18-9/h2-8,19H,1H3,(H,17,18) |
InChI 键 |
ITGZYPQCNIMBRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1)C=CC3=C2C4=C(C=C3)C=CC(=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





